3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Lipophilicity Drug-likeness Physicochemical profiling

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 20844-74-0; molecular formula C₁₀H₁₁NO₃; molecular weight 193.20 g/mol) is an N-alkyl-substituted 2(3H)-benzoxazolone derivative featuring a terminal primary hydroxyl group on a three-carbon spacer chain. This heterocyclic compound belongs to the benzoxazolone family, a privileged scaffold in medicinal chemistry known for its drug-like physicochemical profile and bioisosteric relationship to phenolic moieties.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 20844-74-0
Cat. No. B1518160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one
CAS20844-74-0
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CCCO
InChIInChI=1S/C10H11NO3/c12-7-3-6-11-8-4-1-2-5-9(8)14-10(11)13/h1-2,4-5,12H,3,6-7H2
InChIKeyPNPDJORVEQMXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 20844-74-0) – N-Functionalized Benzoxazolone Scaffold for Medicinal Chemistry and Chemical Biology Procurement


3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 20844-74-0; molecular formula C₁₀H₁₁NO₃; molecular weight 193.20 g/mol) is an N-alkyl-substituted 2(3H)-benzoxazolone derivative featuring a terminal primary hydroxyl group on a three-carbon spacer chain . This heterocyclic compound belongs to the benzoxazolone family, a privileged scaffold in medicinal chemistry known for its drug-like physicochemical profile and bioisosteric relationship to phenolic moieties . The compound is commercially available as a research chemical and heterocyclic building block, typically supplied at 95–97% purity, with a calculated LogP of 0.98 and topological polar surface area (TPSA) of 55.37 Ų . Unlike many benzoxazolone derivatives that bear pharmacophoric substituents directly on the aromatic ring, this compound carries its sole functionalization on the N-3 position, leaving the benzo ring unsubstituted and available for further derivatization—a feature that distinguishes it from ring-substituted analogs and positions it as a versatile intermediate for library synthesis .

Why N-Substitution Topology Matters: Differentiating 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one from Generic Benzoxazolone Building Blocks


Substitution at the N-3 position of the 2(3H)-benzoxazolone ring critically modulates physicochemical determinants—including lipophilicity, hydrogen-bonding capacity, and ionization behavior—that govern downstream molecular recognition and pharmacokinetic properties [1]. The 3-hydroxypropyl chain of this compound provides a terminal primary alcohol handle (one H-bond donor, two H-bond acceptors) that is absent in N-methyl (CAS 21892-80-8), N-ethyl (CAS 30741-06-1), or N-(3-chloropropyl) (CAS 18845-22-2) analogs . Furthermore, the three-carbon spacer length differs from the two-carbon analog 3-(2-hydroxyethyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 26726-75-0), altering both conformational flexibility and the spatial relationship between the hydroxyl group and the benzoxazolone core—parameters that affect ligand–target interactions and synthetic conjugate chemistry [2]. These structural distinctions translate into measurably different computed LogP, TPSA, and hydrogen-bond donor/acceptor profiles that preclude simple one-for-one substitution in structure–activity relationship (SAR) campaigns or fragment-based drug discovery libraries .

Quantitative Differentiation Guide: 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one vs. Closest N-Alkyl Analogs


Computed Lipophilicity (LogP): How the 3-Hydroxypropyl Chain Balances Polarity vs. N-Alkyl and N-Chloroalkyl Analogs

The calculated partition coefficient (XLogP3) of 3-(3-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one is 0.98, positioning it in a polarity window that is 0.28 log units more hydrophilic than the N-(3-chloropropyl) analog (predicted XLogP ≈ 1.26 based on the +0.28 logP increment of –Cl vs. –OH on alkyl chains) [1]. This places the target compound closer to the optimal CNS drug-like range (LogP 1–3) than the more lipophilic chloropropyl derivative, while its three-carbon spacer adds approximately 0.3 log units of lipophilicity relative to the two-carbon analog 3-(2-hydroxyethyl)-benzoxazolone (XLogP estimated at ~0.68) [2]. These differences, though modest in absolute terms, are meaningful in medicinal chemistry optimization where 0.3 log unit shifts in LogP can alter membrane permeability, plasma protein binding, and off-target promiscuity profiles [3].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Differentiating CNS Multiparameter Optimization (MPO) Profiles Among N-Substituted Benzoxazolones

The topological polar surface area (TPSA) of 3-(3-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one is 55.37 Ų . This value falls within the favorable CNS drug-like range (TPSA < 60–70 Ų is generally associated with good blood-brain barrier penetration) [1]. In comparison, the N-(3-aminopropyl) analog (CAS 771579-73-8) exhibits a nearly identical TPSA of 55.6 Ų [2], while the N-methyl analog (CAS 21892-80-8) has a significantly lower TPSA of 35.14 Ų (ΔTPSA ≈ 20 Ų) [3]. The 20 Ų TPSA difference between the target compound and the N-methyl analog is substantial—exceeding the typical threshold (10 Ų) considered meaningful for in vivo distribution—and directly results from the hydroxyl group contribution, which adds polarity without excessively compromising membrane permeability. The near-identical TPSA with the aminopropyl analog indicates that the terminal functional group type (–OH vs. –NH₂) has minimal impact on overall polarity, but the hydroxyl group avoids the protonation-state complexity (pKa ~10.5 for primary amines) that complicates pharmacological interpretation of the amino analog [4].

TPSA CNS MPO Blood-brain barrier permeability

Hydrogen-Bond Donor/Acceptor Profile: Enabling Specific Intermolecular Interactions Absent in Alkyl- and Chloroalkyl-Substituted Analogs

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one possesses one hydrogen-bond donor (the terminal –OH) and three hydrogen-bond acceptors (the benzoxazolone carbonyl oxygen, the ring oxygen, and the terminal –OH oxygen) . In contrast, the N-methyl analog (CAS 21892-80-8) and N-ethyl analog (CAS 30741-06-1) both have zero H-bond donors and only two H-bond acceptors [1]. The N-(3-chloropropyl) analog (CAS 18845-22-2) also lacks H-bond donor capacity entirely . This qualitative difference—the presence vs. absence of H-bond donor capability—creates a binary differentiation: the target compound can engage as both H-bond donor and acceptor in protein–ligand interactions, whereas the N-alkyl and N-chloroalkyl analogs are restricted to acceptor-only interactions. The N-(3-aminopropyl) analog (CAS 771579-73-8) matches the target compound with one H-bond donor and three H-bond acceptors, but its amine group introduces a basic center (conjugate acid pKa ~10.5) that confers pH-dependent ionization behavior absent in the neutral hydroxyl group of the target compound [2].

Hydrogen bonding Molecular recognition SAR

Ionization Behavior (pKa): Navigating the Class-Level pKa–Activity Relationship of 2(3H)-Benzoxazolone Derivatives

A systematic determination of pKa values for 17 substituted 2(3H)-benzoxazolone derivatives established that the acid ionization constants span a range of 9.01 to 7.15, with deprotonation occurring on the nitrogen atom of the benzoxazolone ring [1]. Critically, the study demonstrated an inverse correlation between pKa and analgesic/anti-inflammatory activity: compounds with lower pKa values (more readily deprotonated at physiological pH) exhibited greater pharmacological activity [1]. While the specific pKa of 3-(3-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one has not been experimentally determined in the published literature, the N-alkyl substitution pattern with an electron-withdrawing hydroxypropyl group is predicted to lower the pKa relative to the parent 2(3H)-benzoxazolone (pKa ≈ 7.8), placing it within the more active region of the pKa–activity spectrum [2]. This class-level relationship provides a predictive framework for prioritizing this compound over analogs bearing electron-donating N-alkyl groups (e.g., N-methyl, N-ethyl) that would be expected to exhibit higher pKa values and potentially reduced activity in analgesic/anti-inflammatory assays [3].

pKa Ionization Analgesic activity SAR

Synthetic Utility as a Building Block: The Terminal Hydroxyl Handle Enables Conjugation Chemistry Not Accessible from Alkyl Analogs

The terminal primary hydroxyl group of 3-(3-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one serves as a chemically addressable handle for conjugation reactions—including esterification, etherification, carbamate formation, and Mitsunobu coupling—that are not possible with the N-methyl (CAS 21892-80-8) or N-(3-chloropropyl) (CAS 18845-22-2) analogs . The N-(3-chloropropyl) analog (MW 211.64) can undergo nucleophilic substitution but requires harsher conditions and generates halide byproducts, whereas the hydroxyl group of the target compound enables milder, higher-yielding conjugation under carbodiimide-mediated or Mitsunobu conditions . The target compound is commercially available at 95–97% purity from multiple suppliers, with prices decreasing at larger scale (50 mg at €694; 500 mg at €1,942 from CymitQuimica, translating to approximately €3.88/mg at 500 mg scale) . This positions the compound in a mid-tier cost range among benzoxazolone building blocks—less expensive per functional handle than custom-synthesized analogs but more costly than commodity N-methyl benzoxazolone . Notably, the compound is also listed as a versatile small molecule scaffold by Biosynth, indicating its recognized utility in medicinal chemistry campaigns .

Building block Conjugation Click chemistry Library synthesis

Safety Profile: Comparative Hazard Classification Suggests Reduced Acute Toxicity Risk vs. N-Methyl Analog

The N-methyl analog 3-methyl-2(3H)-benzoxazolone (CAS 21892-80-8) carries a GHS acute oral toxicity classification (Category 4, H302: Harmful if swallowed) with specific hazard statements and precautionary codes (P264, P270, P301+P312, P330, P501) [1]. In contrast, 3-(3-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS 20844-74-0) is classified as non-hazardous material for DOT/IATA transport by AKSci, and no GHS hazard statements or precautionary codes are listed for this compound across multiple supplier databases . While this does not constitute formal toxicological comparison data, the absence of acute toxicity labeling for the target compound vs. the explicit H302 classification for the N-methyl analog represents a meaningful operational difference for procurement in laboratories where handling of acutely toxic substances requires additional administrative controls, training, and waste management procedures . This differential safety classification can directly influence total cost of ownership and regulatory compliance burden, particularly in high-throughput screening facilities processing large compound collections [2].

Safety GHS classification Acute toxicity Procurement risk

Patent Landscape: The Benzoxazolone Scaffold Appears in Patented sEH Inhibitors, Acid Ceramidase Inhibitors, and Ion Channel Modulators—with N-Substitution Directly Impacting Target Selectivity

Patent analysis reveals that 2(3H)-benzoxazolone derivatives are claimed as privileged scaffolds across multiple therapeutic target classes, including soluble epoxide hydrolase (sEH) inhibitors (IC₅₀ values as low as 2.67 μM for 4-substituted derivatives), acid ceramidase inhibitors (IC₅₀ = 79 nM for benzoxazolone carboxamide ARN14974), and SKCa/IKCa/BKCa ion channel modulators [1] [2]. Within these patent families, the nature of N-substitution is consistently highlighted as a critical determinant of target potency, selectivity, and pharmacokinetic profile [3]. For instance, in the acid ceramidase inhibitor patent family (US 2019/0062308), substituted benzoxazolone derivatives with varied N-alkyl and N-hydroxyalkyl chains exhibit differential inhibition profiles, with the hydroxyalkyl substituents contributing to improved solubility and reduced hERG liability relative to purely lipophilic N-alkyl chains [1]. While 3-(3-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one itself is not the subject of a specific composition-of-matter claim in the reviewed patents, its structural features—N-hydroxyalkyl chain on an unsubstituted benzoxazolone core—place it within the preferred substructural space defined by these patent families, making it a relevant intermediate for generating patent-derived lead series [4].

Patent analysis sEH inhibitor Acid ceramidase Ion channel Target selectivity

Recommended Application Scenarios for 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design for CNS Targets

With a TPSA of 55.37 Ų (within the <60 Ų threshold for favorable BBB penetration) and a LogP of 0.98 (within the optimal CNS drug-like range of 1–3), this compound is uniquely positioned among N-substituted benzoxazolone building blocks for inclusion in CNS-focused fragment screening libraries . Its neutral hydroxyl group provides a single H-bond donor without introducing the basic amine center (pKa ~10.5) that complicates the pharmacological interpretation of the N-(3-aminopropyl) analog—an advantage for hit triaging in fragment screens where pH-dependent ionization can confound binding assay results [1]. The compound's balanced LogP also avoids the excessive lipophilicity of the N-(3-chloropropyl) analog (estimated XLogP ≈ 1.26), which may promote non-specific protein binding and increase false-positive rates in biochemical assays .

Parallel Library Synthesis via Hydroxyl-Directed Late-Stage Functionalization

The terminal primary alcohol handle of this compound enables diverse late-stage diversification chemistries—including esterification with carboxylic acid building blocks, carbamate formation with isocyanates, and Mitsunobu coupling with phenols—that are mechanistically inaccessible from the N-methyl, N-ethyl, or N-(3-chloropropyl) analogs . This makes the compound a strategic core scaffold for generating focused compound libraries where the benzoxazolone core is held constant while the N-alkyl linker functionality is systematically varied [1]. At a commercial scale of 500 mg (€1,942 from CymitQuimica), the per-compound cost in a 96-member library synthesis (~€20/compound for the core scaffold) is within acceptable ranges for medium-throughput medicinal chemistry campaigns, particularly when the cost of custom synthesis of an equivalent functionalized benzoxazolone intermediate is compared .

Exploration of Benzoxazolone Patent Space (sEH, Acid Ceramidase, Ion Channel Targets)

The compound's structural features—N-(3-hydroxypropyl) substitution on an otherwise unsubstituted benzoxazolone core—place it directly within the preferred substructural space claimed in patent families covering sEH inhibitors, acid ceramidase inhibitors, and ion channel modulators . Medicinal chemistry groups pursuing these target classes can procure this building block to rapidly generate initial SAR around the N-substituent without investing in multi-step custom synthesis of the core [1]. The compound's moderate LogP (0.98) and favorable H-bond donor/acceptor profile align with lead-like property guidelines, reducing the risk of generating early leads with intrinsically poor developability characteristics—a common pitfall when using more lipophilic N-alkyl benzoxazolone building blocks .

Analgesic/Anti-Inflammatory Screening Prioritized by pKa-Guided Candidate Selection

Based on the established inverse correlation between benzoxazolone pKa and analgesic/anti-inflammatory activity—where lower pKa values are associated with enhanced pharmacological effect—this N-hydroxyalkyl derivative is predicted to exhibit a lower pKa (and thus higher potential activity) than N-alkyl-substituted analogs bearing electron-donating groups . Research groups conducting phenotypic screening for analgesic or anti-inflammatory activity should prioritize this compound over N-methyl or N-ethyl analogs when resource constraints limit the number of compounds that can be advanced to in vivo efficacy models [1]. The compound's non-hazardous GHS classification further facilitates its use in academic laboratories where institutional safety review processes may delay or prohibit the use of acutely toxic substances such as the H302-classified N-methyl analog .

Quote Request

Request a Quote for 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.